molecular formula C8H5F3O4 B6150273 4-hydroxy-2-(trifluoromethoxy)benzoic acid CAS No. 851341-56-5

4-hydroxy-2-(trifluoromethoxy)benzoic acid

Cat. No.: B6150273
CAS No.: 851341-56-5
M. Wt: 222.12 g/mol
InChI Key: ZANWUIYWWRDBJW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H5F3O4 It is characterized by the presence of a hydroxyl group and a trifluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group onto a benzoic acid derivative. One common method is the reaction of 4-hydroxybenzoic acid with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-2-(trifluoromethoxy)benzoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-hydroxy-2-(trifluoromethoxy)benzyl alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Oxo-2-(trifluoromethoxy)benzoic acid

    Reduction: 4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Hydroxy-2-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is investigated for its therapeutic potential.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid
  • 4-Methoxy-2-(trifluoromethyl)benzoic acid

Uniqueness

4-Hydroxy-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

851341-56-5

Molecular Formula

C8H5F3O4

Molecular Weight

222.12 g/mol

IUPAC Name

4-hydroxy-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5F3O4/c9-8(10,11)15-6-3-4(12)1-2-5(6)7(13)14/h1-3,12H,(H,13,14)

InChI Key

ZANWUIYWWRDBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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